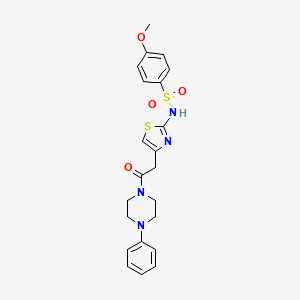
4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide, is a complex molecule that may interact with multiple targetsIt contains structural features of indole and thiazole derivatives , which are known to bind with high affinity to multiple receptors and exhibit diverse biological activities .
Mode of Action
These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways .
Biochemical Pathways
Both indole and thiazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given its structural similarity to indole and thiazole derivatives, it may exhibit a broad spectrum of biological activities .
Actividad Biológica
4-Methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a thiazole ring with a benzenesulfonamide moiety, which is known for its diverse biological properties. The purpose of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Thiazole Ring : Known for various biological activities.
- Piperazine Group : Often linked to pharmacological effects.
- Methoxy and Sulfonamide Groups : Contribute to the compound's solubility and interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating pathways involved in disease progression. The thiazole ring and piperazine moiety may inhibit certain enzymes or receptors, influencing cellular processes such as DNA replication and protein synthesis.
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
1. Anticancer Potential
Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole and piperazine groups have demonstrated inhibition of cancer cell proliferation in vitro. The IC50 values for these compounds often range in the micromolar concentrations, indicating their potential as therapeutic agents.
2. COX-2 Inhibition
Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Research has shown that related sulfonamide derivatives can achieve COX-2 inhibition rates up to 47.1% at concentrations of 20 μM, suggesting a pathway through which the compound may exert anti-inflammatory effects .
3. Antimicrobial Activity
The thiazole ring in this compound is associated with antimicrobial properties. Some studies have indicated that thiazole-containing compounds can exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Thiazole derivative | Anticancer (MCF7) | 3.79 µM | |
| COX-2 inhibitor | Anti-inflammatory | 20 μM | |
| Piperazine derivative | Cytotoxicity (NCI-H460) | 0.39 µM |
These findings highlight the potential therapeutic applications of this compound and its derivatives.
Propiedades
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-7-9-20(10-8-19)32(28,29)24-22-23-17(16-31-22)15-21(27)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMGPQBSCXTKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














